molecular formula C12H13N3O3 B13212951 5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13212951
M. Wt: 247.25 g/mol
InChI Key: WTUCKRJTUDJOMR-UHFFFAOYSA-N
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Description

5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an amino group at the 5th position, a benzyloxy methyl group at the 1st position, and two keto groups at the 2nd and 4th positions of the tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of benzyl alcohol with a suitable pyrimidine precursor under acidic or basic conditions to form the benzyloxy methyl group. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or benzyloxy methyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Ammonia, amines, halides; reactions may require catalysts and specific solvents to achieve desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(benzyloxy)-1-methyl-1H-pyrazole
  • 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile
  • 4-(benzyloxy)-2-hydroxybenzaldehyde derivatives

Uniqueness

5-Amino-1-[(benzyloxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structural features, such as the combination of an amino group, benzyloxy methyl group, and two keto groups within the tetrahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

5-amino-1-(phenylmethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H13N3O3/c13-10-6-15(12(17)14-11(10)16)8-18-7-9-4-2-1-3-5-9/h1-6H,7-8,13H2,(H,14,16,17)

InChI Key

WTUCKRJTUDJOMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(C(=O)NC2=O)N

Origin of Product

United States

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